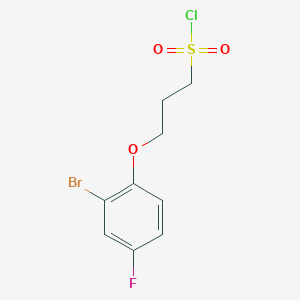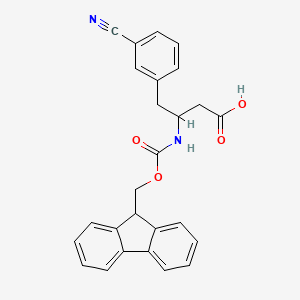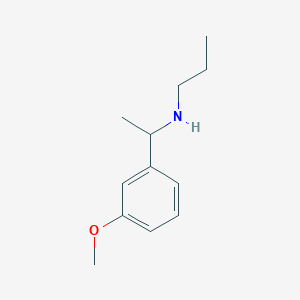
5-(Aminomethyl)-3,4-dimethyloctan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-3,4-dimethyloctan-4-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3,4-dimethyloctan-4-ol typically involves multi-step organic reactions. One common method is the reductive amination of a suitable precursor, such as 5-hydroxymethylfurfural (HMF), using a catalyst like sulfuric acid . The reaction conditions often include mild temperatures and the use of eco-friendly reagents to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that utilize renewable biomass as a starting material. The catalytic transformation of biomass-derived platform molecules under mild conditions is an attractive route due to its low energy consumption and high selectivity towards the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3,4-dimethyloctan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-(Aminomethyl)-3,4-dimethyloctan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-3,4-dimethyloctan-4-ol exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The alcohol group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)furan-2-carboxylic acid: A similar compound used in the production of biobased aromatic polyamides.
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 5-(Aminomethyl)-3,4-dimethyloctan-4-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its synthesis from renewable biomass also highlights its potential for sustainable production .
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
5-(aminomethyl)-3,4-dimethyloctan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-5-7-10(8-12)11(4,13)9(3)6-2/h9-10,13H,5-8,12H2,1-4H3 |
InChI Key |
MGCXMFZYHYENFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C)(C(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13637587.png)




![methyl S-(benzo[d]thiazol-2-yl)cysteinate](/img/structure/B13637621.png)





